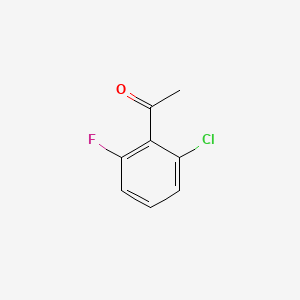

2'-Chloro-6'-fluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVGZKIRMBCQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378568 | |

| Record name | 2'-Chloro-6'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87327-69-3 | |

| Record name | 2'-Chloro-6'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-6'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Chloro-6'-fluoroacetophenone CAS number 87327-69-3 properties

An In-depth Technical Guide to 2'-Chloro-6'-fluoroacetophenone (CAS No. 87327-69-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 87327-69-3, is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring ortho to the acetyl group, imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and safety protocols, offering a technical resource for professionals in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 87327-69-3 | [1][2][3][4] |

| Molecular Formula | C₈H₆ClFO | [4][5] |

| Molecular Weight | 172.58 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 191.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Refractive Index (n_D^20) | 1.511 | [1][6] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][3] |

| Solubility | Sparingly soluble in water | [1] |

| Synonyms | 1-(2-Chloro-6-fluorophenyl)ethan-1-one | [4] |

Spectral Characteristics: A Structural Confirmation

While specific spectra are proprietary, the structure of this compound allows for the confident prediction of its key spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methyl protons (-COCH₃) typically in the range of δ 2.5-2.7 ppm. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) due to coupling with each other and with the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon will be the most downfield signal, typically above 190 ppm. The methyl carbon will appear as a sharp signal around 25-30 ppm. The aromatic carbons will show signals in the 110-165 ppm range, with their chemical shifts and splitting patterns influenced by the attached halogen atoms. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF).

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone will be prominent, typically around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-F and C-Cl stretching vibrations would be present in the fingerprint region (typically below 1400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the methyl group (CH₃) and the carbonyl group (CO).

Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its functional groups: the ketone, the aromatic ring, and the halogen substituents.

Reactivity Profile

The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring influences the reactivity of both the ring and the acetyl group. Similar to 2'-fluoroacetophenone, the carbonyl group is susceptible to nucleophilic attack, making it a valuable precursor for a variety of transformations.[7] The alpha-hydrogens on the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in reactions such as alkylations and aldol condensations.[7]

The chloro and fluoro substituents also direct the regioselectivity of further electrophilic aromatic substitution reactions, although the ring is generally deactivated by their presence.

Caption: Figure 1: Reactivity Profile of this compound.

Synthetic Pathways

A common method for the synthesis of acetophenones is the Friedel-Crafts acylation. For this compound, this would likely involve the reaction of 1-chloro-3-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum trichloride.

Caption: Figure 2: Plausible Synthesis Workflow via Friedel-Crafts Acylation.

Applications in Research and Drug Development

This compound is primarily utilized as an organic intermediate in the synthesis of more complex molecules.[1] Its structural motifs are found in a variety of biologically active compounds, making it a valuable building block in medicinal chemistry and drug discovery. The presence of chlorine and fluorine can significantly impact the pharmacokinetic and pharmacodynamic properties of a final drug candidate, including its metabolic stability, bioavailability, and binding affinity.[8]

Caption: Figure 3: Role of this compound in Drug Development.

Safety, Handling, and First Aid

Adherence to strict safety protocols is paramount when working with this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

Safe Handling Protocol

A self-validating system for handling this chemical involves the following steps:

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[9][10] Ensure that an eyewash station and a safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[9]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection : Wear a lab coat or long-sleeved clothing to prevent skin contact.[5]

-

-

Handling Procedures :

-

Storage : Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials and sources of heat or ignition.[3][9][10]

Caption: Figure 4: Recommended Laboratory Safety Workflow for Handling.

First Aid Measures

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5]

-

Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5][9]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[5][9]

References

- Time in Cibola County, US. Google.

- This compound | 87327-69-3. ChemicalBook.

- 87327-69-3 CAS MSDS (this compound). GuideChem.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- 87327-69-3 | 2-Chloro-6-fluoroacetophenone. Alachem Co., Ltd.

- Material Safety D

- 87327-69-3 | CAS D

- This compound | CAS#:87327-69-3. Chemsrc.

- 2-Chloro-4'-fluoroacetophenone - Safety D

- SAFETY DATA SHEET - 2-Chloroacetophenone. Acros Organics.

- SAFETY DATA SHEET - 2'-Chloro-4'-fluoroacetophenone. Fisher Scientific.

- The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. Chem-Impex.

- 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248. PubChem - NIH.

- 2-Chloroacetophenone | C8H7ClO | CID 10757. PubChem.

- 2'-Fluoroacetophenone. Chem-Impex.

- 2'-Fluoroacetophenone - Safety D

- Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloro-4'-fluoroacetophenone 99 456-04-2. Sigma-Aldrich.

- The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Chem-Impex.

- What is 2,6-Dichloro-3-fluoroacetophenone and how is it synthesized? - FAQ. Guidechem.

- SAFETY DATA SHEET - 2'-Fluoroacetophenone. Sigma-Aldrich.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- [Supporting Information] General Experimental. The Royal Society of Chemistry.

- 2'-CHLORO-5'-FLUOROACETOPHENONE synthesis. chemicalbook.

- 2-Chloroacetophenone(532-27-4) 1H NMR spectrum. ChemicalBook.

- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

- Material Safety Data Sheet - 2'-Fluoroacetophenone. Spectrum Chemical.

- Acetophenone, 2-chloro-. NIST WebBook.

- CN106349035A - Method for preparing 2'-fluoroacetophenone.

- This compound.

- 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum. ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. This compound | 87327-69-3 [chemicalbook.com]

- 2. 87327-69-3 | CAS DataBase [m.chemicalbook.com]

- 3. 87327-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 87327-69-3 | 2-Chloro-6-fluoroacetophenone - Alachem Co., Ltd. [alachem.co.jp]

- 5. fishersci.fr [fishersci.fr]

- 6. 87327-69-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sds.chemtel.net [sds.chemtel.net]

- 10. This compound | CAS#:87327-69-3 | Chemsrc [chemsrc.com]

2'-Chloro-6'-fluoroacetophenone molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2'-Chloro-6'-fluoroacetophenone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of this compound (CAS No: 87327-69-3). As a di-ortho-substituted aromatic ketone, this molecule presents a compelling case study in the interplay of steric and electronic effects that govern its three-dimensional architecture. Understanding its preferred conformation is critical for applications in medicinal chemistry and materials science, where molecular shape dictates intermolecular interactions, reactivity, and biological activity. This document details the molecule's fundamental properties, explores its structural geometry, and provides a deep dive into its conformational preferences using insights from analogous compounds and established analytical methodologies. Detailed protocols for computational and spectroscopic analysis are presented to serve as a practical guide for researchers.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] The presence of two different halogen atoms at the ortho positions relative to the acetyl group introduces significant structural constraints that define its chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 87327-69-3 | [2][3][4] |

| Molecular Formula | C₈H₆ClFO | [2][3][5] |

| Molecular Weight | 172.59 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 191.8 °C (Predicted) | [3][4] |

| Density | 1.258 g/cm³ (Predicted) | [3][4] |

| Refractive Index | 1.511 | [2][3] |

A plausible and common synthetic route for such a molecule would involve the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with acetyl chloride, using a Lewis acid catalyst like aluminum trichloride.[6] This established reaction provides a reliable method for introducing the acetyl group onto the substituted benzene ring.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central phenyl ring, an acetyl group (-COCH₃), a chlorine atom, and a fluorine atom. The key structural feature is the substitution pattern: the bulky acetyl group is flanked by both a chlorine and a fluorine atom at the adjacent (ortho) positions. This arrangement is the primary determinant of the molecule's conformation.

While a specific crystal structure for this exact compound is not publicly available, we can infer key geometric parameters based on extensive data from X-ray crystallography of similar aromatic compounds.[7][8][9] The steric repulsion between the voluminous acetyl group and the ortho-substituents forces the acetyl group to twist out of the plane of the aromatic ring.

Table of Predicted Geometric Parameters (Note: These are estimated values based on analogous structures.)

| Parameter | Description | Typical Value |

| C-C (aromatic) | Bond length within the phenyl ring | 1.39 Å |

| C-Cl | Bond length of the chloro substituent | 1.74 Å |

| C-F | Bond length of the fluoro substituent | 1.35 Å |

| C(aryl)-C(carbonyl) | Bond length between ring and acetyl group | 1.50 Å |

| C=O | Carbonyl double bond length | 1.22 Å |

| C-C-C (ring) | Internal bond angle of the phenyl ring | ~120° |

| C(aryl)-C(carbonyl)-O | Bond angle of the acetyl group | ~120° |

| Φ (C-C-C=O) | Dihedral (Torsion) Angle | > 45° (Non-planar) |

The most critical parameter is the dihedral angle (Φ) between the plane of the phenyl ring and the plane of the acetyl group. Unlike simpler acetophenones, which may be planar, the severe steric hindrance in this molecule necessitates a significantly non-planar (twisted) conformation.

Conformational Analysis: Steric Dominance

The central question in the conformational analysis of this compound is the rotational orientation of the acetyl group. In simpler, mono-ortho-substituted acetophenones like 2'-fluoroacetophenone, a clear preference for the s-trans conformer (carbonyl oxygen pointing away from the substituent) is observed to minimize dipole-dipole repulsion.[10][11]

However, with di-ortho substitution , the steric strain becomes the overriding factor. A planar arrangement, whether s-cis or s-trans relative to either halogen, would lead to an energetically unfavorable clash between the carbonyl oxygen and methyl group with the van der Waals radii of both the chlorine and fluorine atoms. Consequently, the molecule alleviates this strain by rotating the acetyl group significantly out of the ring's plane. This results in a twisted or orthogonal ground-state conformation.

This conformational preference is not merely a structural curiosity; it has profound implications:

-

Reactivity: The fixed, non-planar conformation can influence the accessibility of the carbonyl group to reagents.

-

Drug Design: A molecule with a rigid, well-defined conformation has lower conformational entropy, which can be advantageous for binding to a biological target, potentially leading to higher affinity and specificity.

Caption: Energy landscape showing the destabilized planar conformer and the stable, twisted ground state.

Methodologies for Conformational Elucidation

A multi-faceted approach combining computational modeling and experimental spectroscopy is required for a definitive conformational assignment. This dual strategy provides a self-validating system where theoretical predictions are confirmed by empirical data.

Computational Modeling: A Predictive Protocol

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting low-energy conformations and the rotational barriers between them.[12]

Step-by-Step Protocol for DFT-Based Conformational Analysis:

-

Structure Generation: Build an initial 3D model of this compound using molecular modeling software.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. This involves systematically rotating the dihedral angle of the acetyl group (e.g., in 10° increments) while allowing the rest of the molecule's geometry to optimize at each step. This process maps the energy as a function of rotation.

-

Causality: This step is essential to identify all potential energy minima (stable conformers) and transition states (rotational barriers) without bias towards a single starting geometry.

-

-

Full Geometry Optimization: From the PES scan, take the structures corresponding to the energy minima and perform a full geometry optimization using a robust DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform a harmonic frequency calculation on each optimized structure.

-

Causality: This is a critical validation step. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[13]

-

-

Energy Analysis: Compare the zero-point corrected energies of the optimized conformers to determine their relative stabilities and predict the most abundant conformer.

Caption: A workflow diagram for performing in silico conformational analysis using DFT.

Spectroscopic Analysis: Experimental Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining molecular conformation in solution.

-

¹⁹F NMR: The chemical shift of the fluorine atom will be highly sensitive to its chemical environment, which is dictated by the acetyl group's orientation.

-

¹H NMR: The protons of the acetyl methyl group will likely show a complex splitting pattern or broadening depending on the rotational dynamics.

-

Through-Space Coupling: The most definitive evidence would come from observing a through-space spin-spin coupling (a J-coupling) between the fluorine nucleus and the protons of the methyl group (⁵J(H,F)). Studies on 2'-fluoroacetophenone have shown that such couplings are highly dependent on the spatial proximity of the nuclei involved.[10][11][14] The magnitude of this coupling constant provides a direct measure of the time-averaged distance and, therefore, the preferred conformation in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of key functional groups.[15][16] The C=O stretching frequency, typically around 1680-1700 cm⁻¹, would be a prominent feature. Its exact position can be subtly influenced by the degree of conjugation with the aromatic ring, which is diminished in the predicted non-planar conformation.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7][8] It would definitively measure all bond lengths, bond angles, and the crucial C(aryl)-C(carbonyl) dihedral angle, providing the ultimate validation for computational models. The primary challenge for this technique is the necessity of growing a single, high-quality crystal of the compound, which can sometimes be difficult for liquids or oils.[7]

Conclusion and Outlook

The molecular architecture of this compound is dominated by steric hindrance. The presence of two ortho substituents forces the acetyl moiety out of the plane of the phenyl ring, resulting in a stable, non-planar (twisted) ground-state conformation. This contrasts with less hindered acetophenones and highlights the critical role of substitution patterns in dictating molecular shape.

For researchers in drug development, this inherent rigidity is a significant feature. A conformationally locked scaffold reduces the entropic penalty of binding to a target protein, a principle that can be leveraged in rational drug design. The methodologies outlined herein—combining predictive computational modeling with definitive spectroscopic and crystallographic validation—provide a robust framework for the complete structural characterization of this and other complex small molecules.

References

-

Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. (n.d.). MDPI. Retrieved from [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). ACS Publications. Retrieved from [Link]

-

2-Chloro-4'-fluoroacetophenone | C8H6ClFO. (n.d.). PubChem. Retrieved from [Link]

-

Conformational property of 2′-fluoroacetophenone derivatives. (2021). ResearchGate. Retrieved from [Link]

-

X-ray diffraction patterns of o-hydroxy acetophenone azine. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). NIH. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2-Chloro-4'-fluoroacetophenone 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]

-

Acetophenone, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

- Preparation method of 2-chloro-4' -fluoroacetophenone. (2017). Google Patents.

- Method for preparing 2'-fluoroacetophenone. (2017). Google Patents.

-

Synthesis of p-fluoroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Conformational analysis. Part 29. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). NIH. Retrieved from [Link]

-

Aromatic compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]

-

Conformation Generation: The State of the Art. (2017). PubMed. Retrieved from [Link]

-

Computational Study on the Conformations of Gambogic Acid. (2011). PubMed. Retrieved from [Link]

-

Acetophenone, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Chloroacetophenone. (n.d.). PubChem. Retrieved from [Link]

-

FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. (2010). PubMed. Retrieved from [Link]

-

2'-Chloro-6'-methyl-2,2,2-trifluoroacetophenone. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Molecular Conformation Generation via Shifting Scores. (2023). arXiv. Retrieved from [Link]

-

FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars. (n.d.). NIH. Retrieved from [Link]

-

FTIR Spectra of 2-chloro-4-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 87327-69-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 87327-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 87327-69-3 [amp.chemicalbook.com]

- 5. 2?-Chloro-6?-fluoroacetophenone – Biotuva Life Sciences [biotuva.com]

- 6. 2'-CHLORO-5'-FLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Aromatic compound - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Study on the Conformations of Gambogic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Spectroscopic Blueprint of 2'-Chloro-6'-fluoroacetophenone: An In-depth Technical Guide

Introduction

The Structural Significance of Spectroscopic Analysis

The combination of NMR, IR, and MS provides a holistic view of a molecule's architecture. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, aiding in structural confirmation. The synergy of these techniques is indispensable for unambiguous structure elucidation and purity assessment.

Caption: Interconnectivity of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2'-Chloro-6'-fluoroacetophenone, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the influence of the electronegative halogen substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns are heavily influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | Doublet | 3H | -CH₃ |

| ~7.15 | Triplet of doublets | 1H | H-4' |

| ~7.30 | Triplet of doublets | 1H | H-5' |

| ~7.45 | Triplet of doublets | 1H | H-3' |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Methyl Protons (-CH₃): A key feature in the ¹H NMR spectrum of 2'-fluoro-substituted acetophenones is the through-space coupling between the acetyl methyl protons and the ortho-fluorine atom.[1][2] This coupling, typically a ⁵J(H,F) coupling, results in the methyl signal appearing as a doublet with a coupling constant of approximately 2-4 Hz.[1][2] This phenomenon is a direct consequence of the spatial proximity of the methyl group and the fluorine atom.

-

Aromatic Protons (H-3', H-4', H-5'): The three aromatic protons will appear as a complex multiplet system in the downfield region. The electron-withdrawing nature of the substituents will shift these protons to a lower field compared to benzene (7.34 ppm). The proton at the 4'-position (para to the fluorine) is expected to be the most upfield of the aromatic signals. The protons at the 3' and 5' positions will exhibit characteristic splitting patterns due to coupling with their neighbors. Specifically, H-4' will be split by H-3' and H-5', and H-3' and H-5' will be split by H-4' and each other, as well as showing coupling to the fluorine atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~32 | -CH₃ |

| ~115 (d, ¹J(C,F) ≈ 250 Hz) | C-6' |

| ~125 (d, ²J(C,F) ≈ 15 Hz) | C-5' |

| ~130 | C-4' |

| ~132 (d, ²J(C,F) ≈ 10 Hz) | C-2' |

| ~135 (d, ³J(C,F) ≈ 5 Hz) | C-1' |

| ~160 (d, ¹J(C,F) ≈ 260 Hz) | C-6' |

| ~198 | C=O |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically around 198 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 115-160 ppm. The carbon directly attached to the fluorine atom (C-6') will show a large one-bond coupling constant (¹J(C,F)) of approximately 250-260 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon bearing the chlorine atom (C-2') will also be significantly downfield.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around 32 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of small molecules like this compound is crucial for accurate structural analysis.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3][4]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group and will also show characteristic absorptions for the aromatic ring and the C-H bonds.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | C-F stretch |

| ~800-750 | Strong | C-Cl stretch |

| ~750-700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the Predicted IR Spectrum:

-

Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong absorption due to the carbonyl stretch of the ketone, expected around 1700 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the halogen substituents will influence the exact position of this band.

-

Aromatic C=C Stretches: The aromatic ring will give rise to several characteristic absorptions in the 1600-1470 cm⁻¹ region.

-

C-H Stretches: The aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed below 3000 cm⁻¹.

-

C-Halogen Stretches: The C-F stretch is typically a strong band in the 1350-1150 cm⁻¹ region. The C-Cl stretch will appear at a lower frequency, generally in the 850-550 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the attenuated total reflectance (ATR) or thin-film method is commonly employed.

-

Sample Preparation (Thin-Film Method):

-

Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin film of the liquid between the plates.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric absorptions (e.g., CO₂, H₂O).

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For this compound, the presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments.

Predicted Mass Spectrum (Electron Ionization)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Notes |

| 172/174 | [C₈H₆ClFO]⁺˙ | Molecular ion peak (M⁺˙, M+2⁺˙) |

| 157/159 | [C₇H₃ClFO]⁺ | [M - CH₃]⁺ |

| 129/131 | [C₆H₃ClFO]⁺ | [M - COCH₃]⁺ |

| 94 | [C₆H₃F]⁺ | [M - COCH₃ - Cl]⁺ |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak will appear at m/z 172. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak will be observed at m/z 174 (the M+2 peak), with an intensity of approximately one-third of the M⁺ peak.

-

α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. Loss of the methyl radical (•CH₃) will result in a fragment at m/z 157/159.

-

Loss of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring will lead to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a substituted phenyl cation at m/z 129/131.

-

Further Fragmentation: The fragment at m/z 129/131 can further lose a chlorine atom to give a fragment at m/z 94.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters:

-

Injection: Inject 1 µL of the sample solution into the GC.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

Conclusion

The predicted spectroscopic data and outlined experimental protocols provide a comprehensive framework for the characterization of this compound. The interplay of the chloro and fluoro substituents creates a unique spectroscopic fingerprint, particularly evident in the through-space coupling observed in the ¹H NMR spectrum and the characteristic isotopic patterns in the mass spectrum. This guide serves as a valuable resource for researchers, enabling them to anticipate and interpret the spectroscopic features of this important synthetic intermediate, thereby facilitating its use in drug discovery and development endeavors. The validation of these predicted data with experimental results will be a crucial next step in solidifying our understanding of this molecule's physicochemical properties.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Iwasaki, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4568–4577. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

NIST Chemistry WebBook. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

ChemAxon. NMR Predictor. [Link]

Sources

A Senior Application Scientist's Guide to 2'-Chloro-6'-fluoroacetophenone: A Cornerstone Building Block in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Dihalogenated Ketone

In the landscape of medicinal chemistry and drug development, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] Within this context, 2'-Chloro-6'-fluoroacetophenone (CAS No: 87327-69-3) emerges as a highly versatile and powerful building block. Its unique substitution pattern—an ortho-chloro and an ortho-fluoro group on an acetophenone core—creates a distinct electronic and steric environment, bestowing upon it a reactivity profile that is ripe for exploitation in the synthesis of complex heterocyclic systems.[2][3]

This technical guide provides an in-depth exploration of this compound as a precursor in organic synthesis. We will move beyond a simple catalog of reactions to dissect the underlying principles that govern its reactivity. By understanding the causal relationships between its structure and synthetic utility, researchers can more effectively harness its potential in the design and execution of novel synthetic pathways.

| Property | Value |

| CAS Number | 87327-69-3[4][5][6] |

| Molecular Formula | C8H6ClFO[6] |

| Molecular Weight | 172.59 g/mol [6] |

| Boiling Point | 191.8 °C[6] |

| Density | 1.258 g/cm³[6] |

The presence of two ortho-halogen substituents exerts a strong electron-withdrawing inductive effect. This effect significantly increases the acidity of the α-hydrogens of the acetyl group and enhances the electrophilicity of the carbonyl carbon.[7] These characteristics make this compound an exceptional substrate for a variety of condensation and cyclization reactions, which form the cornerstone of its synthetic applications.

Application 1: The Friedländer Annulation for Quinolone Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer.[8][9][10] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a fundamental method for constructing this bicyclic system.[8] this compound is an ideal starting material for a modified Friedländer approach, leading to the formation of highly functionalized quinolines.

Mechanistic Rationale

The synthesis of a 2-chloro-6-fluoroquinoline derivative from this compound typically involves a Vilsmeier-Haack type reaction to introduce a formyl group, followed by cyclization. The key is the initial reactivity of the acetophenone.

-

Vilsmeier-Haack Reagent Formation: Phosphorus oxychloride (POCl3) reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent.

-

Enolization & Electrophilic Attack: The this compound, under the reaction conditions, enolizes. The resulting enol or enolate attacks the Vilsmeier reagent.

-

Cyclization & Aromatization: Subsequent intramolecular cyclization involving the ortho-amino group (which must be introduced in a prior or subsequent step, or the reaction is adapted for a different precursor) and dehydration/aromatization leads to the formation of the stable quinoline ring system. The ortho-halogen substituents on the starting material are carried through to the final product, providing handles for further synthetic diversification.

The following workflow illustrates the synthesis of a quinoline-3-carbaldehyde, a versatile intermediate, using a Vilsmeier-Haack approach which presupposes a precursor that can be cyclized. The Friedländer synthesis proper would involve condensation with a 2-aminoaryl ketone.

Caption: Workflow for Quinolone Synthesis.

Exemplary Protocol: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This protocol is adapted from established methodologies for quinoline synthesis.[8] It showcases the transformation of a related acetophenone into a valuable quinoline intermediate.

Materials:

-

2'-Amino-6'-chloroacetophenone (as a stand-in to demonstrate the Friedländer cyclization)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.

-

Slowly add POCl3 dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2'-Amino-6'-chloroacetophenone in DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired quinoline derivative.

Application 2: Pathway to Benzodiazepine Scaffolds

Benzodiazepines are a cornerstone class of psychoactive drugs used for their anxiolytic, sedative, and anticonvulsant properties.[11][12] The synthesis of the characteristic seven-membered diazepine ring often begins with a 2-aminobenzophenone derivative.[13][14][15] this compound serves as an excellent precursor to these key intermediates.

Synthetic Strategy & Rationale

The conversion of this compound to a benzodiazepine involves a multi-step sequence. The critical steps involve the introduction of an amino group at the 2'-position and the subsequent elaboration of the acetyl group, followed by cyclization.

-

Nitration: Regioselective nitration of the aromatic ring, typically ortho/para to the activating acetyl group, but directed by the existing substituents.

-

Reduction: The nitro group is reduced to a primary amine, yielding a 2-amino-2'-chloro-6'-fluoroacetophenone derivative. This is the key intermediate.

-

Acylation: The newly formed amino group is acylated, often with an α-haloacetyl chloride (e.g., chloroacetyl chloride).[14]

-

Cyclization: The final step involves cyclization to form the 1,4-benzodiazepine ring. This is typically achieved by reacting the acylated intermediate with a source of ammonia (like hexamethylenetetramine), which facilitates ring closure.[12][14]

The fluorine and chlorine atoms on the pendant phenyl ring are retained throughout the synthesis, ultimately becoming part of the final benzodiazepine structure. This can significantly influence the pharmacological profile of the resulting molecule.[15]

Caption: Synthetic pathway to Benzodiazepines.

General Protocol: Synthesis of a Benzodiazepine Precursor

This protocol outlines the key acylation and cyclization steps adapted from established methods for benzodiazepine synthesis.[14][15]

Materials:

-

2-Amino-2'-chloro-6'-fluorobenzophenone (hypothetical intermediate from the starting material)

-

Chloroacetyl chloride

-

Toluene or a similar aprotic solvent

-

Hexamethylenetetramine (HMTA)

-

Ammonium chloride

-

Ethanol

Procedure: Part A - Acylation

-

Dissolve the 2-amino-2'-chloro-6'-fluorobenzophenone derivative in toluene in a round-bottom flask.

-

With stirring, add chloroacetyl chloride to the solution. An exotherm may be observed.

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature. The acylated product, 2-(2-chloroacetamido)-2'-chloro-6'-fluorobenzophenone, may precipitate.

-

Filter the solid, wash with cold toluene, and dry under vacuum.

Procedure: Part B - Cyclization

-

In a separate flask, combine the acylated intermediate, hexamethylenetetramine, and ammonium chloride in ethanol.[14]

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Upon reaction completion, cool the mixture.

-

Carefully acidify with concentrated HCl, followed by neutralization with an aqueous base (e.g., NaOH solution) to a pH of ~7-8.

-

The crude benzodiazepine product is expected to precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol.

| Step | Key Reagents | Typical Yield | Reference |

| Acylation | Chloroacetyl Chloride, Toluene | >90% | [14][15] |

| Cyclization | HMTA, NH4Cl, Ethanol | 85-95% | [14] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The inherent reactivity conferred by its unique dihalogenated structure provides chemists with a reliable and versatile platform for constructing high-value heterocyclic compounds. From the synthesis of quinolines via Friedländer-type reactions to the multi-step construction of pharmacologically relevant benzodiazepines, this building block offers a direct route to molecular complexity. The insights and protocols presented in this guide serve as a foundation for researchers to explore and expand the synthetic utility of this powerful precursor in their drug discovery and development endeavors.

References

-

ResearchGate. Synthesis of 2‐chloro‐6‐fluoroquinoline‐3‐carbaldehyde (170) using... Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Available at: [Link]

-

ResearchGate. Model reaction for the synthesis of benzodiazepine derivatives. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

Organic Chemistry Portal. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Available at: [Link]

- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

-

ResearchGate. Synthesis of 2‐phenyl quinolines (77) from acetophenone (75) and... Available at: [Link]

-

JOCPR. Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Available at: [Link]

-

Chemsrc. This compound | CAS#:87327-69-3. Available at: [Link]

-

Semantic Scholar. Synthesis Of Some Novel C3 Substituted New Diazo-[8][16]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Available at: [Link]

-

PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

-

ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Available at: [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 87327-69-3 [chemicalbook.com]

- 5. This compound | CAS#:87327-69-3 | Chemsrc [chemsrc.com]

- 6. 87327-69-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2'-CHLORO-5'-FLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

A Preliminary Reactivity Guide to 2'-Chloro-6'-fluoroacetophenone: A Versatile Intermediate for Complex Synthesis

Abstract

2'-Chloro-6'-fluoroacetophenone (CAS No. 87327-69-3) is a halogenated aromatic ketone poised as a significant building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct ortho-halogen atoms and an acetyl group—creates a fascinating interplay of electronic and steric effects that dictate its chemical behavior. This guide provides an in-depth analysis of the preliminary reactivity of this compound. We will dissect its molecular profile, explore the directing effects of its substituents, and propose validated protocols for key transformations. The focus is on providing researchers, scientists, and drug development professionals with a foundational understanding of its potential in nucleophilic aromatic substitution (S_NAr), reactions involving the enolizable alpha-protons, and transformations of the carbonyl group. This document serves as a technical primer, blending theoretical principles with practical, field-proven insights to accelerate its application in complex molecular synthesis.

Section 1: Introduction & Molecular Profile

Significance in Medicinal and Materials Chemistry

Halogenated aromatic ketones are cornerstone intermediates in the synthesis of high-value organic molecules. The strategic placement of halogen atoms can profoundly influence a molecule's pharmacokinetic properties, such as metabolic stability and bioavailability, making them indispensable in drug discovery.[1] Compounds with similar substitution patterns, like 2,6-dichloro-3-fluoroacetophenone, are recognized as vital precursors in the synthesis of sophisticated pharmaceutical agents, including targeted cancer therapies.[2] this compound, with its distinct ortho-chloro and ortho-fluoro substituents, offers a unique platform for creating structural diversity, enabling chemists to explore novel chemical space in the development of pharmaceuticals, agrochemicals, and advanced polymers.[3]

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for safe handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 87327-69-3 | [4][5] |

| Molecular Formula | C₈H₆ClFO | [4][5] |

| Molecular Weight | 172.58 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 191.8 ± 20.0 °C (Predicted) | [5][6] |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Refractive Index | 1.511 | [4][6] |

Spectroscopic Data & Conformational Analysis

The substitution pattern of this compound strongly influences its preferred conformation. Studies on the closely related 2'-fluoroacetophenone have shown that it exists almost exclusively in an s-trans conformation, where the carbonyl oxygen and the ortho-fluorine atom are positioned anti-periplanar to each other.[7] This preference is driven by the minimization of electrostatic repulsion between the electronegative fluorine and oxygen atoms. It is highly probable that this compound adopts a similar conformation, which has significant implications for the accessibility of the carbonyl group and the methyl protons to incoming reagents. This conformational lock can be verified experimentally through NMR studies, specifically by observing through-space H-F or C-F coupling.[7]

Safety & Handling Precautions

This compound is classified as an irritant that causes skin irritation and serious eye irritation.[4][5][8] All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[5][8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]

-

-

Fire Safety: In case of fire, use appropriate extinguishing media. Hazardous combustion products may include carbon monoxide, hydrogen chloride, and hydrogen fluoride.[9]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][6]

Section 2: Analysis of Electronic & Steric Effects

The Interplay of Inductive and Resonance Effects

The reactivity of this compound is governed by the combined electronic influence of its three substituents.

-

Ortho-Halogens (F and Cl): Both fluorine and chlorine are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it electrophilic and thus susceptible to nucleophilic attack.

-

Acetyl Group (-COCH₃): The acetyl group is a deactivating group that withdraws electron density from the ring through both a moderate inductive effect (-I) and a strong resonance effect (-M). The resonance effect delocalizes the ring's π-electrons onto the carbonyl oxygen, creating partial positive charges at the ortho and para positions relative to the acetyl group.

The synergy of these effects makes the aromatic ring exceptionally electron-poor. Furthermore, the electron-withdrawing nature of the ortho-halogens increases the acidity of the alpha-hydrogens on the methyl group, facilitating their deprotonation to form a reactive enolate intermediate.[10]

Figure 1: Diagram of electronic effects influencing reactivity.

Steric Hindrance

The presence of two substituents ortho to the acetyl group introduces significant steric bulk around the carbonyl carbon. This may hinder the approach of large or bulky nucleophiles to the carbonyl group. However, for smaller reagents, this steric crowding may not be prohibitive. The fixed s-trans conformation could also play a role in directing the trajectory of an incoming reagent.

Section 3: Predicted Reactivity at the Aromatic Core: Nucleophilic Aromatic Substitution (S_NAr)

The highly electron-deficient nature of the aromatic ring strongly predisposes it to undergo Nucleophilic Aromatic Substitution (S_NAr). This reaction is the mirror opposite of the more common electrophilic aromatic substitution.[11]

Mechanistic Considerations

The S_NAr reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[11] However, recent studies suggest that many S_NAr reactions, particularly those with good leaving groups, may proceed through a concerted mechanism.[12]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (Cl or F), breaking the aromaticity of the ring.

-

Intermediate Stabilization: The resulting negative charge is delocalized and stabilized by the electron-withdrawing groups (F, Cl, and the acetyl group). The ortho and para positions are particularly effective at stabilizing this charge.

-

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: Fluorine vs. Chlorine as a Leaving Group

A key question is which halogen will be displaced. In S_NAr reactions, fluoride is often a better leaving group than chloride, despite being a stronger base. This is because the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to initial attack. The rate-limiting step is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing power of fluorine.[11][13] Therefore, it is predicted that substitution will preferentially occur at the C-F bond.

Proposed Experimental Protocol: S_NAr with Sodium Methoxide

This protocol describes a preliminary experiment to test the S_NAr reactivity using a common nucleophile.

Objective: To synthesize 2'-Chloro-6'-methoxyacetophenone via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous DMF.

-

In a separate flask, dissolve sodium methoxide (1.2 eq) in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the reaction flask at room temperature while stirring.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality Check: Heating is necessary to overcome the activation energy for the formation of the Meisenheimer complex.[14] DMF is used as a polar aprotic solvent to solvate the cation (Na⁺) and leave the methoxide nucleophile highly reactive.

-

Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the displacement of fluorine and not chlorine.

Section 4: Reactivity of the Carbonyl and Alpha-Carbon

Aldol and Claisen-Schmidt Condensations

The alpha-protons of the acetyl group are significantly acidified by the ortho-halogens, making this compound an excellent substrate for base-catalyzed condensation reactions.[10] The Claisen-Schmidt condensation with an aromatic aldehyde will produce a chalcone, a valuable scaffold in medicinal chemistry.[13][15]

Proposed Experimental Protocol: Base-Catalyzed Condensation

Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation with benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

Figure 3: Workflow for Claisen-Schmidt Condensation.

Procedure:

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Prepare a solution of KOH (2.0 eq) in water and add it dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

-

Causality Check: The base (KOH) deprotonates the alpha-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Low temperature is used initially to control the reaction rate and prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting acetophenone.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl if necessary.

-

A solid precipitate (the chalcone) should form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

-

Validation: Confirm the structure using NMR, IR (to observe the α,β-unsaturated ketone), and melting point analysis.

Reduction of the Carbonyl Group

The ketone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). The steric hindrance from the ortho-substituents might slow the reaction rate compared to unhindered ketones, potentially requiring longer reaction times or a slight excess of the reducing agent.

Alpha-Halogenation

The acidic alpha-protons can be readily substituted with halogens under appropriate conditions. For instance, chlorination of the methyl group has been demonstrated on the related 2,6-dichloro-3-fluoroacetophenone using chlorine gas in an acetic acid/sodium acetate system.[16] This suggests that similar alpha-halogenation reactions (e.g., bromination with NBS) would be feasible, providing a handle for further functionalization.

Section 5: Summary of Predicted Reactivities

| Reaction Class | Key Reagents | Predicted Outcome | Experimental Rationale & Key Considerations |

| Nucleophilic Aromatic Substitution (S_NAr) | NaOMe, K₂CO₃, Amines | Preferential substitution of the fluorine atom. | Ring is highly activated. Fluorine is typically a better leaving group in S_NAr. Requires polar aprotic solvent (DMF, DMSO). |

| Claisen-Schmidt Condensation | Aldehydes, aq. KOH/NaOH | Formation of α,β-unsaturated ketones (chalcones). | Enhanced α-proton acidity facilitates enolate formation. Base-catalyzed. |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Formation of a secondary alcohol: 1-(2-chloro-6-fluorophenyl)ethanol. | Standard ketone reduction. Steric hindrance may slow the reaction rate. |

| Alpha-Halogenation | NBS, Cl₂ | Formation of α-halo acetophenone derivatives. | Acidic protons allow for easy enolization/enolate formation prior to halogenation. |

Section 6: Conclusion

This compound is a highly functionalized and reactive intermediate. The powerful electron-withdrawing effects of the dual ortho-halogens and the acetyl group activate the molecule for a range of valuable chemical transformations. Preliminary studies should focus on exploiting its high propensity for nucleophilic aromatic substitution—likely with selective displacement of the fluorine atom—and its enhanced alpha-proton acidity for condensation and alkylation reactions. The insights and protocols provided in this guide offer a solid foundation for researchers to unlock the synthetic potential of this versatile building block, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

-

Chemsrc. (n.d.). This compound MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. Retrieved from [Link]

- Sciencelab.com. (n.d.). Material Safety Data Sheet: 2-Chloroacetophenone.

- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Retrieved from [Link]

-

Chahboun, R., et al. (2016). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 21(11), 1547. [Link]

-

Göktaş, H., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 123-131. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2,6-Dichloro-3-Fluoroacetophenone in Pharmaceutical Development. Retrieved from [Link]

-

Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4489–4496. [Link]

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution. [Link]

-

PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Byrd, K. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4935–4945. [Link]

- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

PubChem. (n.d.). 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 87327-69-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | 87327-69-3 [amp.chemicalbook.com]

- 6. 87327-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.fr [fishersci.fr]

- 9. This compound | CAS#:87327-69-3 | Chemsrc [chemsrc.com]

- 10. nbinno.com [nbinno.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. youtube.com [youtube.com]

- 15. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

A-Z Guide to Conformational Analysis of 2'-Fluoro-Substituted Acetophenones: A Synergistic Approach Using NMR, X-ray, and DFT

Abstract

The introduction of a fluorine atom at the ortho-position of acetophenone profoundly influences its three-dimensional structure, dictating its reactivity and potential as a pharmacophore. This technical guide provides an in-depth exploration of the conformational landscape of 2'-fluoro-substituted acetophenones. Synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) calculations, we demonstrate the overwhelming preference for an s-trans conformation. This document details the theoretical underpinnings, step-by-step experimental and computational protocols, and the practical implications of these findings for drug development professionals and researchers in medicinal chemistry.

Introduction: The Significance of Conformational Control

In the realm of drug design, a molecule's three-dimensional conformation is intrinsically linked to its biological activity. The precise spatial arrangement of atoms determines how a molecule interacts with its target receptor, influencing binding affinity and efficacy. Acetophenones are a common scaffold in medicinal chemistry, and the strategic placement of a fluorine atom—a practice known as fluorine chemistry—is a powerful tool for modulating a molecule's physicochemical properties, including metabolic stability and binding interactions.[1]

Specifically, the 2'-fluoro (ortho-fluoro) substitution on the acetophenone ring introduces a fascinating conformational puzzle. The key degree of freedom is the rotation around the C(aryl)-C(carbonyl) bond, leading to two principal planar conformers: s-cis and s-trans. Understanding the factors that govern the equilibrium between these states is critical for rational drug design.[2][3] This guide elucidates the multifaceted approach required to solve this puzzle, revealing a strong and consistent preference for the s-trans arrangement.

Theoretical Framework: The Forces at Play

The conformational preference in 2'-fluoroacetophenone is dictated by a delicate balance of steric and electronic interactions.

-

Steric Repulsion: This is the intuitive repulsion between the electron clouds of atoms in close proximity. In the s-cis conformer, the carbonyl oxygen and the ortho-fluorine atom are forced into a syn-periplanar arrangement, leading to significant van der Waals repulsion.

-

Electronic Effects: The primary electronic factor is the repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine atom.[1][3][4] Both atoms are highly electronegative, and their close proximity in the s-cis form creates an unfavorable electrostatic interaction. Conversely, the s-trans conformation places the methyl group adjacent to the fluorine, a much less repulsive interaction, while aligning the C=O and C-F dipoles in a more favorable arrangement.

Recent studies have definitively shown that these combined effects lead to an exclusive preference for the s-trans conformer in solution.[3][4]

Experimental Elucidation: A Multi-Technique Approach

A robust conformational analysis relies on the convergence of evidence from multiple independent techniques. Here, we detail the core experimental workflows for NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying molecular structure and dynamics in solution.[5][6] For 2'-fluoroacetophenones, the key is to probe for interactions that are only possible in a specific conformation. The observation of "through-space" spin-spin couplings between the fluorine atom and the acetyl methyl protons (Hα) or carbon (Cα) provides conclusive evidence for the s-trans conformer.[1][3] These couplings occur when the nuclei are closer than the sum of their van der Waals radii, a condition met exclusively in the s-trans state.[1][3][4]

-

Sample Preparation: Dissolve ~5-10 mg of the 2'-fluoroacetophenone derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire Standard ¹H NMR: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shift of the acetyl methyl protons (Hα). This signal often appears as a complex multiplet due to coupling with the ¹⁹F nucleus.

-

Identify ¹⁹F Frequency: Determine the central frequency of the 2'-fluorine signal.

-

Acquire ¹⁹F-Decoupled ¹H Spectrum: Set up a decoupling experiment where the ¹⁹F frequency is irradiated during the acquisition of the ¹H spectrum.

-

Analysis: In the decoupled spectrum, the Hα signal will collapse from a multiplet into a singlet. The difference in the signal pattern between the standard and decoupled spectra confirms the presence of a through-space ⁵J(Hα, F) coupling, providing unambiguous proof of the dominant s-trans conformation.[2]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive atomic-level structure of a molecule in the solid state.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise three-dimensional electron density map and, from it, an atomic model.[8] This technique directly visualizes the molecular conformation, providing bond lengths, bond angles, and crucial dihedral angles.

-

Crystal Growth: Grow single crystals of the 2'-fluoroacetophenone derivative suitable for diffraction. A common method is the slow evaporation of a saturated solution. For example, crystals of related compounds have been grown from ethyl acetate solutions.[7] This step is often the most challenging and may require screening various solvents and conditions.

-

Data Collection: Mount a high-quality single crystal on a goniometer head. Collect diffraction data using a modern diffractometer, typically equipped with a Mo or Cu Kα X-ray source.[2]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine the model against the experimental data using full-matrix least-squares on F².

-